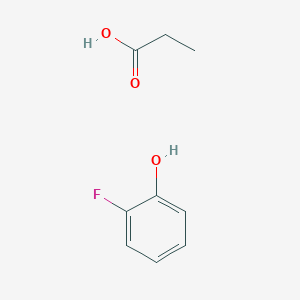![molecular formula C9H24I4Si4 B14361463 Methanetetrayltetrakis[iodo(dimethyl)silane] CAS No. 91621-66-8](/img/structure/B14361463.png)
Methanetetrayltetrakis[iodo(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanetetrayltetrakis[iodo(dimethyl)silane] is a chemical compound with the molecular formula C9H24I4Si4. It is a silane derivative, characterized by the presence of four iodine atoms and four silicon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanetetrayltetrakis[iodo(dimethyl)silane] typically involves the reaction of dimethylsilane with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
Industrial production of Methanetetrayltetrakis[iodo(dimethyl)silane] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reaction. The final product is purified through distillation or recrystallization to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methanetetrayltetrakis[iodo(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce siloxanes, while substitution reactions can yield various halogenated silanes .
Wissenschaftliche Forschungsanwendungen
Methanetetrayltetrakis[iodo(dimethyl)silane] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of Methanetetrayltetrakis[iodo(dimethyl)silane] involves its interaction with molecular targets through its iodine and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical or biological effects. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methanetetrayltetrakis[iodo(dimethyl)silane] include other halogenated silanes, such as:
- Methanetetrayltetrakis[bromo(dimethyl)silane]
- Methanetetrayltetrakis[chloro(dimethyl)silane]
- Methanetetrayltetrakis[fluoro(dimethyl)silane]
Uniqueness
Methanetetrayltetrakis[iodo(dimethyl)silane] is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to other halogenated silanes.
Eigenschaften
CAS-Nummer |
91621-66-8 |
|---|---|
Molekularformel |
C9H24I4Si4 |
Molekulargewicht |
752.24 g/mol |
IUPAC-Name |
iodo-dimethyl-[tris[iodo(dimethyl)silyl]methyl]silane |
InChI |
InChI=1S/C9H24I4Si4/c1-14(2,10)9(15(3,4)11,16(5,6)12)17(7,8)13/h1-8H3 |
InChI-Schlüssel |
NOABPYCOFDUKPK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C([Si](C)(C)I)([Si](C)(C)I)[Si](C)(C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


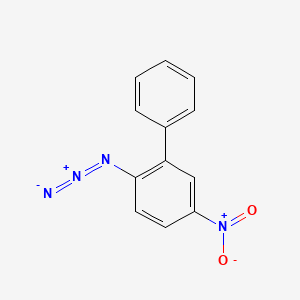
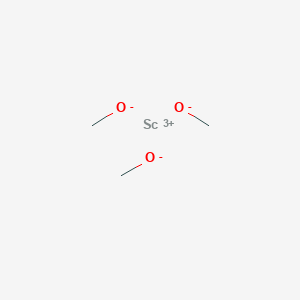
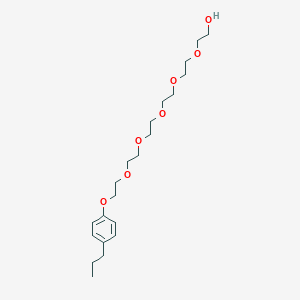
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
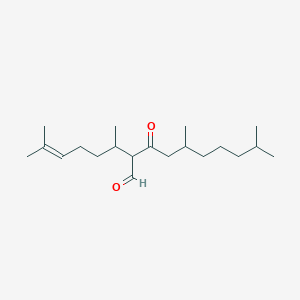
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
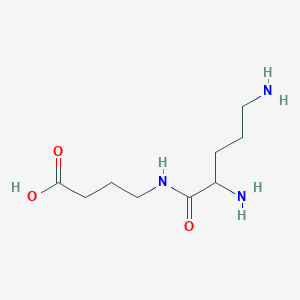
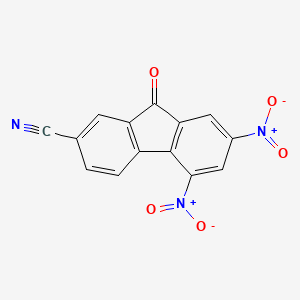
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
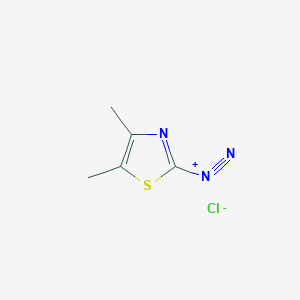
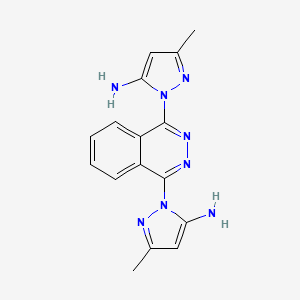
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
